molecular formula C5H8N2O3 B1347124 5,5-Dimethyl-3-nitrosooxazolidin-2-one CAS No. 24519-03-7

5,5-Dimethyl-3-nitrosooxazolidin-2-one

Cat. No. B1347124
CAS RN: 24519-03-7
M. Wt: 144.13 g/mol
InChI Key: IHNOAELAGIWULK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a chemical compound with the molecular formula C5H8N2O3 . It has an average mass of 144.129 Da and a monoisotopic mass of 144.053497 Da .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one consists of an oxazolidone ring with two methyl groups attached to the 5th carbon atom and a nitroso group attached to the 3rd carbon atom . The exact three-dimensional structure and conformation may require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

5,5-Dimethyl-3-nitrosooxazolidin-2-one has a molecular weight of 144.13 . It is recommended to be stored in a refrigerated environment . Further details about its physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Chemical Reactivity and Transformations

The reactivity of 4-methyleneoxazolidin-2-ones, including derivatives like 5,5-Dimethyl-3-nitrosooxazolidin-2-one, has been studied with peroxy acids, leading to oxidative fission and transformation into 4-oxo derivatives. This demonstrates its potential for diverse synthetic applications and structural transformations in organic chemistry (Nuti & Saettone, 1970).

Genotoxicity Studies

Research has compared the genotoxic activities of N-nitrosooxazolidinones, including derivatives of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, with other nitroso compounds, revealing insights into their potential DNA-damaging effects and mutagenicity. These findings have implications for understanding the safety and environmental impact of such compounds (Baum et al., 2006).

Synthesis and Applications in Organic Chemistry

Several studies have highlighted the synthesis and application of 5,5-Dimethyl-3-nitrosooxazolidin-2-one and related compounds in organic synthesis. These include:

  • Practical modifications for the one-pot preparation of chiral oxazolidin-2-ones, demonstrating the compound's utility as a chiral auxiliary and its role in producing pharmaceutically relevant structures with high enantioselectivities (Barta et al., 2000).
  • The use of bisoxazolidine ligands in asymmetric copper(I)-catalyzed Henry reactions, where derivatives of 5,5-Dimethyl-3-nitrosooxazolidin-2-one are involved in synthesizing nitroaldol products with high yields and enantioselectivities (Spangler & Wolf, 2009).
  • Investigations into the conformational control provided by the gem-dimethyl group in chiral oxazolidinones, affecting the stereochemistry of reactions and mimicking larger substituents for enhanced stereocontrol in synthetic applications (Bull et al., 2006).

properties

IUPAC Name

5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOAELAGIWULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305758
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-nitrosooxazolidin-2-one

CAS RN

24519-03-7
Record name 24519-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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